2,2-Dimethyl-2H-pyrano[2,3-c]pyridine
Overview
Description
2,2-Dimethyl-2H-pyrano[2,3-c]pyridine is a heterocyclic compound that features a fused pyran and pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-2H-pyrano[2,3-c]pyridine typically involves multicomponent reactions. One common method is the Knoevenagel-Michael cyclocondensation reaction, which involves the reaction of barbituric acid or 1,3-dimethylbarbituric acid with malononitrile and arylaldehyde derivatives . This reaction is often carried out in aqueous ethanol at room temperature, utilizing photo-excited state functions generated from Na2 eosin Y as direct hydrogen atom transfer catalysts under visible light .
Industrial Production Methods
the scalability of the Knoevenagel-Michael cyclocondensation reaction suggests potential for industrial application, especially given its operational simplicity, high atom economy, and energy efficiency .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-2H-pyrano[2,3-c]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
2,2-Dimethyl-2H-pyrano[2,3-c]pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-2H-pyrano[2,3-c]pyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. For example, derivatives of pyrano[2,3-d]pyrimidine, a related compound, have been shown to inhibit poly (ADP-ribose) polymerases-1 (PARP-1), which are involved in DNA repair . This inhibition can compromise the DNA repair mechanism in cancer cells, leading to cell death .
Comparison with Similar Compounds
2,2-Dimethyl-2H-pyrano[2,3-c]pyridine can be compared with other similar compounds, such as:
Pyrano[2,3-d]pyrimidine: This compound has a similar fused ring system and exhibits significant biological activities, including enzyme inhibition.
2H-Pyrans: These compounds share the pyran ring but differ in their additional fused ring systems and reactivity.
Pyrano[2,3-c]pyrazole: This compound features a pyrazole ring fused to the pyran ring and has shown promising antimicrobial and anticancer properties.
The uniqueness of this compound lies in its specific structural arrangement and the resulting chemical and biological properties, which distinguish it from other similar heterocyclic compounds.
Properties
IUPAC Name |
2,2-dimethylpyrano[2,3-c]pyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-10(2)5-3-8-4-6-11-7-9(8)12-10/h3-7H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFVZBCXGWAXTMS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C=NC=C2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60556139 | |
Record name | 2,2-Dimethyl-2H-pyrano[2,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60556139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115344-55-3 | |
Record name | 2,2-Dimethyl-2H-pyrano[2,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60556139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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